N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride
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Overview
Description
N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S. It is a derivative of sulfonamide, a class of compounds known for their antibacterial properties. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylaniline with chlorosulfonic acid, followed by the introduction of a methylamine group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful handling of reagents and the use of purification techniques such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential antibacterial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
1803570-35-5 |
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Molecular Formula |
C9H15ClN2O2S |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
N,N-dimethyl-4-(methylamino)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3;/h4-7,10H,1-3H3;1H |
InChI Key |
QIPCLQRPSVUDOM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)N(C)C.Cl |
Origin of Product |
United States |
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